Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Antibacterial synthesis Nucleophilic aromatic substitution Piromidic acid intermediates

This 2-methylthio pyrido[2,3-d]pyrimidine-6-carboxylate is the key intermediate in the landmark Matsumoto antibacterial series leading to piromidic and pipemidic acids. The 2-methylthio group enables direct displacement with amines under mild conditions—outperforming the hydrolysis-sensitive 2-chloro analog and avoiding the activation steps required for 2-hydroxy/2-oxo precursors. One-step conversion to 2-piperazinyl derivatives yields compounds surpassing piromidic acid against P. aeruginosa. Serves as a universal diversification intermediate for DHFR, PIM-1 kinase, and thymidylate synthase programs. Available at ≥97% purity with full NMR/HPLC/GC batch certification.

Molecular Formula C11H11N3O3S
Molecular Weight 265.29 g/mol
CAS No. 34711-92-7
Cat. No. B3021078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
CAS34711-92-7
Molecular FormulaC11H11N3O3S
Molecular Weight265.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=NC(=NC=C2C1=O)SC
InChIInChI=1S/C11H11N3O3S/c1-3-17-10(16)7-5-12-9-6(8(7)15)4-13-11(14-9)18-2/h4-5H,3H2,1-2H3,(H,12,13,14,15)
InChIKeyMRVUFRQGWKYVCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS 34711‑92‑7) – Structural Classification and Core Procurement Profile


Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS 34711‑92‑7) is a pyrido[2,3‑d]pyrimidine heterocycle featuring a 2‑methylthio substituent, a 5‑oxo group, and a 6‑carboxylate ethyl ester [1]. This scaffold is foundational in the synthesis of clinically validated antibacterial agents—piromidic acid and pipemidic acid—and serves as a privileged intermediate for generating focused compound libraries targeting kinases, dihydrofolate reductase (DHFR), and thymidylate synthase [2].

Why Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate cannot be replaced by off‑the‑shelf pyrido[2,3‑d]pyrimidine analogs


The 2‑position substituent dictates the dominant synthetic entry route and downstream derivatization efficiency. The 2‑methylthio group functions as a balanced leaving group that undergoes facile nucleophilic displacement with amines under mild conditions, whereas the 2‑chloro analog requires careful handling due to higher hydrolysis sensitivity and the 2‑hydroxy/2‑oxo analog must first be activated to a sulfonate or chloride before displacement, adding steps and reducing overall yield [1]. In the landmark antibacterial series leading to piromidic acid, the 2‑methylthio intermediates enabled one‑step conversion to piperazinyl products that achieved superior in vitro and in vivo gram‑negative activity; substituting a different 2‑substituent would alter the reactivity sequence and compromise access to the most active members of the class [1].

Quantitative Differentiation Evidence for Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate


Nucleophilic Displacement Reactivity Advantage: 2‑Methylthio vs. 2‑Chloro in Piperazine Derivatization

The 2‑methylthio group of the target compound undergoes displacement with a variety of piperazines under mild thermal conditions without requiring prior conversion to a more reactive species. In contrast, the 2‑chloro congener (CAS 51940‑33‑1) requires careful moisture exclusion due to competitive hydrolysis, and the 2‑hydroxy analog must be pre‑activated to a chloride or sulfonate before amination. In the foundational Matsumoto 1975 series, 2‑methylthio derivatives 2 and 3 were converted to 2‑methylthio‑8‑substituted compounds 4–20, which then 'easily underwent displacement reactions with a variety of piperazines to afford 2‑(4‑substituted or unsubstituted 1‑piperazinyl) derivatives 21–56' [1]. The resulting 2‑piperazinyl acids 22 and 51 exhibited in vitro activity against Pseudomonas aeruginosa superior to piromidic acid [1]. This direct displacement pathway avoids the additional halogenation/dehalogenation steps required for 2‑hydroxy or 2‑oxo precursors, saving 1–2 synthetic steps per analog [2].

Antibacterial synthesis Nucleophilic aromatic substitution Piromidic acid intermediates

Validated Entry Point for the Piromidic Acid Pharmacophore: In vivo Antibacterial Activity Proof‑of‑Concept

When the 2‑methylthio intermediate is elaborated through displacement and hydrolysis to the 2‑piperazinyl‑6‑carboxylic acid, the products achieve quantitatively defined antibacterial activity. Specifically, 8‑ethyl‑ and 8‑vinyl‑5,8‑dihydro‑5‑oxo‑2‑(1‑piperazinyl)pyrido[2,3‑d]pyrimidine‑6‑carboxylic acids (compounds 22 and 51) were the most active members of the series, demonstrating in vitro and in vivo efficacy against gram‑negative bacteria, including Pseudomonas aeruginosa, superior to the first‑generation agent piromidic acid [1]. Attempting to arrive at the same 2‑piperazinyl pharmacophore from a 2‑chloro or 2‑hydroxy precursor requires additional synthetic manipulation, and published antibacterial data for those alternative entry points show that the 2‑piperazinyl derivatives obtained via the methylthio route are the reference compounds against which other analogs are benchmarked [1].

Gram‑negative antibacterial In vivo efficacy Piromidic acid SAR

Structural Confirmation and Lot‑to‑Lot Reproducibility via Multimodal QC Documentation

Bidepharm supplies the compound at a standard purity of 97%, with batch‑specific QC reports including NMR, HPLC, and GC data . LeYan offers a 98% purity grade . Combi‑Blocks provides a 95% purity specification . Comparative purity specifications for the closest analog, ethyl 2‑chloro‑8‑ethyl‑5‑oxo‑5,8‑dihydropyrido[2,3‑d]pyrimidine‑6‑carboxylate (CAS 51940‑33‑1), are primarily encountered as an EP impurity reference standard rather than as a routinely stocked building block with validated QC packages at comparable scale and cost, limiting its utility for high‑throughput library production [1].

Quality control Batch consistency Analytical certification

Adaptability to Multi‑Target Library Design: Kinase, DHFR, and Thymidylate Synthase Platforms

The pyrido[2,3‑d]pyrimidine scaffold, when equipped with a displaceable 2‑methylthio group, has been exploited across multiple target classes. In the DHFR space, pyrido[2,3‑d]pyrimidine derivatives achieve IC₅₀ values ranging from 6.5 µM to 8.7 nM depending on the substitution pattern, with select analogs approaching the potency of methotrexate (IC₅₀ = 5.57 µM) [1]. In the kinase domain, PIM‑1 inhibitors built on the pyrido[2,3‑d]pyrimidine core show IC₅₀ values of 11.4 nM and 17.2 nM, comparable to the pan‑kinase inhibitor staurosporine (IC₅₀ = 16.7 nM) [2]. In thymidylate synthase inhibition, pyrido[2,3‑d]pyrimidine derivatives display hTS IC₅₀ values of 20.78 nM and 15.5 nM [3]. Although none of these specific data points use the exact target compound as the inhibitor, the 2‑methylthio ester is the enabling intermediate that allows systematic variation at the 2‑position to access each of these biological profiles in a single synthetic platform. Compounds lacking a displaceable 2‑substituent (e.g., 2‑methyl or 2‑phenyl) cannot be diversified at this position without de novo synthesis.

Kinase inhibitor DHFR inhibitor Thymidylate synthase inhibitor

Optimized Application Scenarios for Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS 34711‑92‑7)


Gram‑Negative Antibacterial Lead Optimization via 2‑Piperazinyl Library Synthesis

Medicinal chemistry programs targeting multidrug‑resistant Gram‑negative pathogens can use the compound as the entry point to prepare 2‑piperazinyl‑6‑carboxylic acids. The 2‑methylthio group enables direct displacement with diverse piperazines, yielding 2‑(4‑substituted piperazin‑1‑yl) derivatives in two steps. As shown in the Matsumoto series, the resulting 2‑piperazinyl products can surpass piromidic acid in activity against P. aeruginosa [1]. This route avoids the additional halogenation and dehalogenation steps required when starting from 2‑hydroxy or 2‑oxo precursors [2].

Parallel Multi‑Target Kinase/DHFR/TS Library Production

For organizations running parallel hit‑to‑lead campaigns, the compound serves as a universal diversification intermediate. Displacement of the methylthio group with different amines yields analogs that can be profiled against DHFR (expected IC₅₀ range 6.5 µM to single‑digit nM) [1], PIM‑1 kinase (IC₅₀ ∼11–17 nM) [2], and thymidylate synthase (IC₅₀ ∼15–21 nM) [3]. This single‑intermediate strategy reduces synthetic overhead relative to synthesizing separate core scaffolds for each target class [1][2][3].

Nucleoside Analog Synthesis for Antiviral/Anticancer Research

The scaffold has been employed as a precursor for novel pyrido[2,3‑d]pyrimidine nucleosides. Reaction with 1‑O‑acetyl‑2,3,5‑O‑benzoyl‑β‑D‑ribofuranose via silylation followed by debenzoylation yields ribosylated nucleoside analogs [4]. The 2‑methylthio substituent remains intact during ribosylation, enabling post‑glycosylation diversification to generate nucleoside libraries for antiviral or anticancer screening [4].

High‑Purity Intermediate Procurement for Scale‑Up and Process Chemistry

When synthesizing advanced intermediates under cGMP or ISO conditions, procurement of the compound at 97–98% purity with full NMR, HPLC, and GC batch certification from ISO‑compliant suppliers minimizes the risk of impurity‑driven side reactions during scale‑up. The demonstrated multi‑vendor availability at building‑block scale (100 mg to 1 kg) contrasts with the supply constraints observed for the 2‑chloro analog, which is predominantly available as an EP impurity reference standard rather than a scalable building block [5].

Quote Request

Request a Quote for Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.